2-Ethoxy-3-nitro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family, characterized by its fused bicyclic structure containing nitrogen atoms. This compound features an ethoxy group at the 2-position and a nitro group at the 3-position of the naphthyridine ring system. Its molecular formula is and it has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the ethoxy and nitro groups contributes to its unique chemical properties and reactivity, making it a valuable compound in various
2-Ethoxy-3-nitro-1,6-naphthyridine can undergo several types of chemical transformations, which enhance its utility in organic synthesis:
These reactions highlight its versatility as a building block in organic synthesis, allowing for the creation of more complex molecules.
The synthesis of 2-ethoxy-3-nitro-1,6-naphthyridine typically involves several steps:
These methods are essential for obtaining high yields of 2-ethoxy-3-nitro-1,6-naphthyridine suitable for further applications .
2-Ethoxy-3-nitro-1,6-naphthyridine has potential applications in various fields:
Several compounds share structural similarities with 2-ethoxy-3-nitro-1,6-naphthyridine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Ethoxy-3-nitro-1,5-naphthyridine | Ethoxy at position 2 and nitro at position 3 | Different nitrogen positioning affects reactivity |
| 4-Amino-2-ethoxynaphthalene | Amino group instead of nitro | Exhibits different biological activity due to amino group |
| 3-Nitroquinoline | Nitro group on a quinoline structure | Potentially different pharmacological profiles |
These comparisons highlight how variations in functional groups and nitrogen positioning can lead to significant differences in chemical behavior and biological activity. The unique combination of an ethoxy group and a nitro group in 2-ethoxy-3-nitro-1,6-naphthyridine sets it apart from these similar compounds .
Conventional syntheses of 1,6-naphthyridine derivatives typically involve sequential pyridine ring construction followed by late-stage functionalization. A representative pathway begins with 4-chloropyridine intermediates, such as ethyl 4,6-dichloro-3-pyridinecarboxylate (16), which undergoes nucleophilic aromatic substitution with aniline derivatives to install the N1 substituent. Subsequent condensation with methyl phenylacetate or malononitrile dimer introduces the fused bicyclic system, yielding the 1,6-naphthyridin-2(1H)-one core. For 2-ethoxy-3-nitro derivatives, nitration is typically performed prior to alkoxylation to avoid regiochemical complications.
A critical analysis of substitution patterns (Table 1) reveals that N1 remains unsubstituted in 51.86% of single-bond C5-C6 systems (14), whereas double-bond systems (13) favor N1-methyl or phenyl groups (64% combined). This divergence underscores the influence of ring saturation on reactivity during multi-step sequences.
Table 1. Substitution trends at N1 in 1,6-naphthyridin-2(1H)-ones
| N1 Substituent | Single-Bond Systems (%) | Double-Bond Systems (%) |
|---|---|---|
| H | 51.86 | 35.95 |
| Methyl | 1.65 | 10.47 |
| Phenyl | 15.16 | 17.47 |
Recent advances emphasize atom-economical approaches using green solvents and transition-metal catalysis. Cobalt-catalyzed cross-couplings enable direct functionalization of halogenated naphthyridines, with CoCl₂ (5 mol%) effectively mediating couplings at C3 and C8 positions. This method circumvents traditional protection/deprotection sequences, allowing single-step installation of ethoxy and nitro groups in select cases.
Parallel developments include polyethylene glycol (PEG)-400 mediated syntheses, where multicomponent reactions between salicylaldehydes, malononitrile dimer, and active methylene compounds yield chromenonaphthyridines without catalysts. While not directly producing 2-ethoxy-3-nitro variants, this solvent system demonstrates potential for nitro-group incorporation via in situ nitration, achieving 78–82% yields in model systems.
Regiochemical control during nitration and ethoxy-group installation remains a persistent challenge. Kinetic studies reveal that nitration at C3 proceeds preferentially under HNO₃/H₂SO₄ at 0–5°C, with steric effects from N1 substituents dictating selectivity. For example, N1-phenyl derivatives exhibit 3:1 preference for C3 nitration over C5, while N1-H analogs show reduced selectivity (1.5:1).
Alkoxylation via nucleophilic aromatic substitution achieves optimal results when using sodium ethoxide in DMF at 80°C, particularly on 3-nitro-1,6-naphthyridin-2(1H)-one precursors. Microwave-assisted conditions (150°C, 10 min) further enhance ethoxy-group incorporation, yielding 2-ethoxy-3-nitro derivatives in 89% purity versus 72% for conventional heating.
Critical Parameters for Functionalization:
| Compound | Pathogen Type | Minimum Inhibitory Concentration Range (μg/mL) | Modulation Effect |
|---|---|---|---|
| 1,8-Naphthyridine derivative 1,8-NA | Multi-resistant E. coli, S. aureus, P. aeruginosa | ≥1024 | Synergistic with norfloxacin, ofloxacin, lomefloxacin |
| 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant E. coli, S. aureus, P. aeruginosa | ≥1024 | Synergistic with fluoroquinolones |
| 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Resistant Staphylococcus, Pseudomonas aeruginosa, Enterococcus | More active than ciprofloxacin | Active against ciprofloxacin-resistant strains |
| 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Resistant E. coli, Staphylococci | Comparable to ciprofloxacin against E. coli | Highly active against antibiotic-resistant Enterococcus |
| 3-Nitro-1,5-naphthyridine | E. coli, S. aureus, P. aeruginosa | 16-64 | Broad-spectrum activity |
The antimicrobial efficacy of naphthyridine derivatives has been attributed to their ability to interfere with bacterial resistance mechanisms [17]. These compounds have shown particular promise in enhancing the effectiveness of existing antibiotics through synergistic interactions, potentially overcoming efflux pump-mediated resistance [2]. The development of resistance modulation strategies using naphthyridine scaffolds represents a significant advancement in combating multidrug-resistant bacterial infections [17].
The antiproliferative properties of 2-Ethoxy-3-nitro-1,6-naphthyridine and related naphthyridine derivatives have emerged as a significant area of investigation in oncology research [14]. These compounds demonstrate multiple mechanisms of action that contribute to their anticancer efficacy, including cell cycle disruption, apoptosis induction, and interference with critical cellular pathways [6].
Comprehensive studies on 1,6-naphthyridine derivatives have revealed their potent cytotoxic effects against various human cancer cell lines [19]. The most active compounds in this series, particularly those containing C-2 naphthyl ring substitutions, have demonstrated remarkable antiproliferative activity with half-maximal inhibitory concentration values in the submicromolar range [19]. Compound 16, featuring both a C-7 methyl group and a C-2 naphthyl ring, exhibited the most potent activity against HeLa cervical cancer cells (0.7 μM), HL-60 leukemia cells (0.1 μM), and PC-3 prostate cancer cells (5.1 μM) [19].
The antiproliferative mechanisms of naphthyridine derivatives involve multiple cellular targets and pathways [37]. Research has demonstrated that 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine induces cell cycle arrest in the G2/M phase, leading to mitotic catastrophe [39]. This compound affects microtubular network dynamic instability, impairing mitotic spindle formation and ultimately resulting in apoptotic cell death [39]. The cellular alterations include distinctive mitochondrial changes, characterized by an initial increase in mitochondrial membrane potential followed by its loss and subsequent release of apoptogenic factors [39].
Structure-activity relationship studies have identified specific molecular features that enhance antiproliferative potency [18]. The presence of bulky lipophilic groups at the C-2 position of the naphthyridine scaffold significantly improves cytotoxic activity [18]. Methyl substitutions at the C-6 or C-7 positions demonstrate superior activity compared to C-5 substitutions, while compounds lacking substitutions at these positions show substantially reduced activity [18].
Table 2: Antiproliferative Mechanisms in Oncology Research
| Compound | Cell Line | Half-maximal Inhibitory Concentration (μM) | Mechanism |
|---|---|---|---|
| Compound 16 (with C-2 naphthyl ring and C-7 CH₃) | HeLa/HL-60/PC-3 | 0.7/0.1/5.1 | Cell cycle arrest, apoptosis induction |
| Compound 14 (C-2 naphthyl ring) | HeLa/HL-60/PC-3 | 2.6/1.5/2.7 | Cytotoxic activity with apoptosis |
| Compound 15 (C-2 naphthyl ring) | HeLa/HL-60/PC-3 | 2.3/0.8/11.4 | Enhanced cytotoxicity |
| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Carcinoma cells | Micromolar range | G2/M phase arrest, mitotic catastrophe |
| 1,6-naphthyridin-2(1H)-one derivatives | Breast cancer cells | Nanomolar range | Heat shock protein 90 inhibition, protein degradation |
| Novel naphthyridine derivative 3u | Multiple cancer cell lines | Variable by cell line | Necroptosis at low concentrations, apoptosis at high |
Recent developments in targeted therapy have identified naphthyridine derivatives as effective inhibitors of specific kinase pathways [33]. Heat shock protein 90 represents a particularly important target, with 1,6-naphthyridin-2(1H)-one derivatives demonstrating potent inhibitory activity against this chaperone protein [33]. These compounds have shown significant antiproliferative effects against breast cancer cell lines and have demonstrated the ability to induce degradation of Heat shock protein 90 client proteins [33].
The development of fibroblast growth factor receptor 4 inhibitors based on naphthyridine scaffolds has shown remarkable promise in hepatocellular carcinoma treatment [38]. Novel 2,6-naphthyridine analogues have displayed nanomolar potency against hepatocellular carcinoma cell lines with high selectivity over other fibroblast growth factor receptor subtypes [38]. These compounds have demonstrated significant antitumor efficacy in xenograft mouse models, supporting their potential as therapeutic agents [38].
Advanced research has revealed that certain naphthyridine derivatives can induce multiple forms of programmed cell death [34]. The compound 3u has been shown to induce necroptosis at lower concentrations and apoptosis at higher concentrations through upregulation of death receptors and scaffold proteins [34]. This dual mechanism of action represents a significant advancement in overcoming conventional drug resistance mechanisms in cancer cells [34].
Quantitative Structure-Activity Relationship modeling serves as the cornerstone of computational bioactivity prediction for naphthyridine derivatives, including 2-Ethoxy-3-nitro-1,6-naphthyridine. QSAR methodology establishes mathematical relationships between molecular structural descriptors and biological activities, enabling researchers to predict the bioactivity of untested compounds based on their chemical structure [5] [6].
The development of robust QSAR models for 2-Ethoxy-3-nitro-1,6-naphthyridine requires comprehensive characterization through various molecular descriptors. Electronic descriptors play a crucial role in understanding the bioactivity of naphthyridine derivatives, with studies demonstrating that properties such as the lowest unoccupied molecular orbital energy, electron affinity, electronegativity, hardness, and electrophilic index significantly affect biological activity [7] [8]. For 2-Ethoxy-3-nitro-1,6-naphthyridine, the presence of both electron-donating ethoxy and electron-withdrawing nitro groups creates a unique electronic environment that can be captured through quantum mechanical calculations using semi-empirical methods such as AM1 and PM3 [8].
Topological descriptors derived from two-dimensional molecular structure provide essential information about connectivity patterns and structural features. The valence connectivity index has been identified as a significant descriptor for naphthyridine derivatives, particularly in HIV-1 integrase inhibition studies [7]. For 2-Ethoxy-3-nitro-1,6-naphthyridine, topological indices can effectively encode the branching patterns and structural complexity inherent in the substituted naphthyridine framework.
Physicochemical descriptors encompass properties such as lipophilicity (logP), hydration energy, ionization potential, and molecular surface area. These descriptors are particularly relevant for 2-Ethoxy-3-nitro-1,6-naphthyridine as they govern the compound's absorption, distribution, metabolism, and excretion properties, which are critical for bioactivity prediction [9] [8].
The construction of reliable QSAR models for 2-Ethoxy-3-nitro-1,6-naphthyridine involves multiple regression techniques and machine learning algorithms. Traditional approaches employ stepwise multiple linear regression to identify the most significant descriptors and establish linear relationships between molecular structure and bioactivity [10] [7]. For naphthyridine derivatives targeting HIV-1 integrase, predictive models have achieved correlation coefficients (R²) values ranging from 0.709 to 0.862 for training sets and 0.502 to 0.775 for test sets [10].
Advanced QSAR modeling approaches incorporate consensus methods that combine multiple regression techniques to improve predictive accuracy and robustness. The implementation of consensus stepwise multiple linear regression and consensus genetic algorithm partial least squares multiple linear regression has demonstrated enhanced performance in predicting the bioactivity of naphthyridine compounds [10].
Model validation represents a critical aspect of QSAR development, with leave-one-out cross-validation serving as the standard approach for assessing internal predictive capability [9] [8]. External validation using independent test sets provides additional confidence in model reliability and generalizability. For 2-Ethoxy-3-nitro-1,6-naphthyridine, proper validation protocols ensure that QSAR models can accurately predict bioactivity for novel derivatives with similar structural features.
The evaluation of QSAR models for 2-Ethoxy-3-nitro-1,6-naphthyridine relies on multiple statistical parameters to assess predictive performance. Correlation coefficients (R²) quantify the proportion of variance in bioactivity explained by the model, with values above 0.7 generally considered acceptable for QSAR applications [10] [11]. Cross-validated correlation coefficients (Q²) provide insight into the model's internal predictive ability, with Q² values greater than 0.5 indicating good predictive performance [12].
Root mean square error calculations for both training and test sets offer additional measures of model accuracy, with lower values indicating better predictive performance. The statistical significance of individual descriptors is assessed through p-values and confidence intervals, ensuring that only meaningful structural features contribute to the final QSAR model [7] [8].
Molecular docking represents a fundamental computational approach for understanding the binding interactions between 2-Ethoxy-3-nitro-1,6-naphthyridine and potential therapeutic targets. This structure-based drug design method provides detailed insights into binding modes, interaction patterns, and selectivity profiles that complement QSAR modeling approaches [13] [12] [14].
The selection of appropriate therapeutic targets for 2-Ethoxy-3-nitro-1,6-naphthyridine docking studies is based on the known biological activities of related naphthyridine derivatives. Key targets include DNA gyrase, where naphthyridine compounds have demonstrated significant inhibitory activity with IC₅₀ values ranging from 1.7 to 13.2 μg/mL [1]. The enoyl-ACP reductase protein from Mycobacterium tuberculosis represents another important target, with naphthyridine hybrids showing promising antitubercular activity in molecular docking studies [13].
Kinase targets, particularly spleen tyrosine kinase and c-Met kinase, have been extensively studied with naphthyridine derivatives. The 1,6-naphthyridine motif serves as a multivalent scaffold presenting various bioactivities when properly substituted, with c-Met kinase inhibitory activities reaching IC₅₀ values as low as 2.6 μM [15] [16]. For 2-Ethoxy-3-nitro-1,6-naphthyridine, these validated targets provide excellent starting points for docking investigations.
Protein preparation protocols involve optimization of crystal structures through energy minimization, addition of hydrogen atoms, and assignment of appropriate protonation states. The incorporation of conserved water molecules has been shown to be crucial for proper orientation and alignment of naphthyridine inhibitors in active sites, particularly for spleen tyrosine kinase studies [12].
The implementation of molecular docking for 2-Ethoxy-3-nitro-1,6-naphthyridine utilizes established algorithms such as AutoDock, which has been successfully applied to naphthyridine derivatives targeting various therapeutic proteins [13] [14]. The docking process involves systematic exploration of conformational space to identify optimal binding poses, with scoring functions evaluating the likelihood of specific protein-ligand interactions.
Binding energy calculations provide quantitative measures of binding affinity, with more negative values indicating stronger protein-ligand interactions. Studies of naphthyridine derivatives have reported binding energies ranging from -8.4 to -12.5 kcal/mol, depending on the target protein and specific structural modifications [14] [17]. For 2-Ethoxy-3-nitro-1,6-naphthyridine, the unique substitution pattern is expected to influence both binding affinity and selectivity profiles.
The evaluation of docking results involves analysis of key intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The nitro group of 2-Ethoxy-3-nitro-1,6-naphthyridine can serve as a hydrogen bond acceptor, while the ethoxy substituent may contribute to hydrophobic binding interactions within protein active sites.
Detailed analysis of binding modes for 2-Ethoxy-3-nitro-1,6-naphthyridine provides insights into the molecular basis of bioactivity and selectivity. The naphthyridine core typically occupies the adenine-binding pocket of kinase targets, with the nitrogen atoms forming critical hydrogen bonds with backbone amino acids [15] [16]. The 2-ethoxy and 3-nitro substituents extend into adjacent binding subpockets, where they can form additional stabilizing interactions.
Structure-activity relationships derived from docking studies reveal the importance of specific structural features for target binding. For c-Met kinase inhibitors based on the 1,6-naphthyridine scaffold, an N-1 alkyl substituent bearing a terminal free amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core are essential for effective inhibition [15] [16]. These insights guide the interpretation of docking results for 2-Ethoxy-3-nitro-1,6-naphthyridine and related derivatives.
The validation of docking predictions through molecular dynamics simulations provides additional confidence in binding mode predictions for 2-Ethoxy-3-nitro-1,6-naphthyridine. Extended simulation periods of 100 nanoseconds allow assessment of binding stability and dynamic behavior within protein active sites [13] [14]. Root mean square deviation analysis of protein-ligand complexes quantifies structural stability, while binding free energy calculations provide thermodynamic insights into complex formation.
Simulation studies of naphthyridine derivatives have demonstrated stable binding interactions with target proteins, with consistent maintenance of key intermolecular contacts throughout extended simulation periods [13] [14]. For 2-Ethoxy-3-nitro-1,6-naphthyridine, molecular dynamics validation ensures that predicted binding modes represent thermodynamically favorable and kinetically stable complexes.
Machine learning approaches have revolutionized the optimization of bioactivity for compounds such as 2-Ethoxy-3-nitro-1,6-naphthyridine, providing powerful tools for navigating chemical space and identifying structure-activity relationships that may not be apparent through traditional methods [18] [19] [20]. The integration of artificial intelligence techniques with molecular design has enabled researchers to develop more accurate predictive models and accelerate the discovery of bioactive compounds.
Deep neural networks have emerged as the method of choice for QSAR applications in drug discovery, particularly following successful applications in major challenges such as the Kaggle Merck Molecular Activity Challenge and the Tox21 Data Challenge [21] [5]. For 2-Ethoxy-3-nitro-1,6-naphthyridine, deep learning models can capture complex non-linear relationships between molecular structure and bioactivity that may be missed by traditional linear regression approaches.
Convolutional neural networks have demonstrated exceptional performance in molecular property prediction tasks, with architectures specifically designed to process molecular fingerprints and structural descriptors [22] [23]. The implementation of CNN models for bioactivity prediction has achieved remarkable accuracy, with studies reporting up to 98% area under the curve values when using optimized fingerprint combinations such as ECFP4, EPFP4, and ECFC4 [23].
Graph neural networks represent a particularly promising approach for 2-Ethoxy-3-nitro-1,6-naphthyridine analysis, as they can directly process molecular graphs without requiring pre-computed descriptors [24]. Graph attention networks have consistently outperformed convolution networks and linear regression, particularly for small dataset sizes, making them suitable for specialized applications involving naphthyridine derivatives [24].
Ensemble learning approaches combine multiple predictive models to achieve superior performance compared to individual algorithms [25] [26]. For 2-Ethoxy-3-nitro-1,6-naphthyridine, ensemble methods can integrate diverse modeling approaches including random forest, support vector machines, and deep neural networks to provide more robust and reliable bioactivity predictions.
Comprehensive ensemble methods that build multi-subject diversified models have demonstrated consistent superiority over single-subject ensemble approaches across multiple bioassay datasets [25]. The integration of different molecular representations, including simplified molecular-input line-entry system strings, molecular fingerprints, and three-dimensional descriptors, enables ensemble models to capture complementary aspects of molecular structure and bioactivity relationships [25] [26].
Bootstrap aggregation and boosting techniques offer additional strategies for improving prediction accuracy. Random forest algorithms, which combine bootstrap sampling with decision tree ensembles, have shown particular effectiveness in QSAR applications for naphthyridine derivatives [27] [25]. Gradient boosting methods can sequentially correct prediction errors, leading to enhanced overall performance for bioactivity prediction tasks [28] [29].
The optimization of molecular representation for 2-Ethoxy-3-nitro-1,6-naphthyridine involves sophisticated feature engineering approaches that capture relevant structural and physicochemical properties [27] [30]. High-throughput screening fingerprints have emerged as powerful descriptors that encode bioactivity profiles across multiple assays, enabling the identification of compounds with similar mechanisms of action despite structural diversity [30].
Extended-connectivity fingerprints and functional-class fingerprints provide complementary information about molecular structure, with different fingerprint types showing varying effectiveness depending on the specific bioactivity endpoint [27]. For 2-Ethoxy-3-nitro-1,6-naphthyridine, the selection of optimal fingerprint combinations requires systematic evaluation across relevant biological targets.
The integration of quantum mechanical descriptors with traditional molecular fingerprints has demonstrated enhanced predictive performance in QSAR studies [10] [8]. Semi-empirical calculations provide electronic properties such as frontier orbital energies, dipole moments, and electrostatic potential parameters that are particularly relevant for understanding the bioactivity of 2-Ethoxy-3-nitro-1,6-naphthyridine.
Machine learning models enable efficient virtual screening of large chemical libraries to identify analogs of 2-Ethoxy-3-nitro-1,6-naphthyridine with enhanced bioactivity profiles [18] [19]. The ZairaChem platform exemplifies state-of-the-art virtual screening cascades that integrate multiple predictive models for key decision-making assays ranging from whole-cell phenotypic screening to ADMET properties [18] [19].
Chemical space exploration using machine learning facilitates the identification of novel naphthyridine derivatives through guided navigation of structure-activity landscapes [31] [32]. Parametric dimensionality reduction techniques enable visualization of chemical space regions containing bioactive compounds, supporting rational design strategies for 2-Ethoxy-3-nitro-1,6-naphthyridine optimization.
The application of reinforcement learning and generative models provides opportunities for de novo design of naphthyridine derivatives with desired bioactivity profiles [5] [6]. These approaches can explore chemical space beyond existing compound libraries, potentially identifying novel structural modifications that enhance the therapeutic potential of 2-Ethoxy-3-nitro-1,6-naphthyridine.
The evaluation of machine learning models for 2-Ethoxy-3-nitro-1,6-naphthyridine bioactivity prediction requires comprehensive performance assessment using multiple metrics [17] [27]. Balanced accuracy, precision, recall, and F1-scores provide detailed insights into model performance across different activity classes, with particular attention to the handling of imbalanced datasets common in pharmaceutical applications.
Cross-validation strategies ensure robust model evaluation, with techniques such as leave-one-out and stratified k-fold cross-validation providing reliable estimates of predictive performance [17] [27]. External validation using independent test sets remains the gold standard for assessing model generalizability to new chemical entities related to 2-Ethoxy-3-nitro-1,6-naphthyridine.